molecular formula C10H9F2NO B8476474 3-(3,6-Dihydro-2H-pyran-4-YL)-2,5-difluoro-pyridine

3-(3,6-Dihydro-2H-pyran-4-YL)-2,5-difluoro-pyridine

Cat. No.: B8476474
M. Wt: 197.18 g/mol
InChI Key: BGFBAGSWIYINFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,6-Dihydro-2H-pyran-4-YL)-2,5-difluoro-pyridine is a useful research compound. Its molecular formula is C10H9F2NO and its molecular weight is 197.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

3-(3,6-dihydro-2H-pyran-4-yl)-2,5-difluoropyridine

InChI

InChI=1S/C10H9F2NO/c11-8-5-9(10(12)13-6-8)7-1-3-14-4-2-7/h1,5-6H,2-4H2

InChI Key

BGFBAGSWIYINFE-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C2=C(N=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2,5-difluoro-pyridine (4.1 g, 20.8 mmol) in dioxane (60 mL) was treated with Na2CO3 (4.4 g, 41.6 mmol) in 20 mL of H2O as a solution, followed by additional of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (4.8 g 22.9 mmol) and Pd(dppf)Cl2 (761 mg). The resulting mixture was heated at refluxing overnight under N2 atmosphere. TLC showed that most of the staring materials were consumed. The solution was filtered and the filtrate was concentrated to get a residue, which was purified by silica gel chromatography to give the product (3.7 g).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
761 mg
Type
catalyst
Reaction Step Three

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